molecular formula C10H10F3NOS B14073102 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14073102
M. Wt: 249.25 g/mol
InChI Key: OSUFKGGDTVJUPB-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism, followed by reduction to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4,14H2,1H3

InChI Key

OSUFKGGDTVJUPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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